N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-8-fluoro-2-quinolinecarboxamide
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Overview
Description
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-8-fluoro-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C21H17FN4O2 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.13355396 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Potential
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-8-fluoro-2-quinolinecarboxamide, as part of the broader class of quinoline and oxadiazole derivatives, has shown promise in antimicrobial and anticancer research. The preparation and evaluation of similar quinoline derivatives containing azole nuclei have demonstrated good to moderate activity against a variety of microorganisms, highlighting their potential in addressing bacterial resistance (Özyanik et al., 2012). Furthermore, the synthesis of novel 1,3,4-oxadiazoline derivatives containing the quinoline moiety has been explored, indicating a continued interest in developing these compounds for therapeutic applications (Huang et al., 2015).
Novel Synthetic Pathways
Research on new synthetic pathways for creating derivatives of quinoline and oxadiazole compounds has been a significant focus. Studies on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, integrated with oxadiazole structures, have been conducted to investigate their biological activities, including antimicrobial properties (Başoğlu et al., 2013). Such innovative synthetic strategies aim to enhance the pharmacological profile of these compounds, potentially leading to new drug candidates.
Radiolabeling for Diagnostic Use
The field of radiopharmaceuticals has also seen the application of quinolinecarboxamide derivatives. The labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides have been investigated for their potential use as radioligands for imaging peripheral benzodiazepine receptors, indicating the versatility of these compounds in diagnostic imaging and possibly in the therapeutic monitoring of diseases (Matarrese et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-8-fluoroquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c22-16-8-4-7-15-9-10-17(24-20(15)16)21(27)23-12-11-19-25-18(26-28-19)13-14-5-2-1-3-6-14/h1-10H,11-13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPYGSQJUTYBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CCNC(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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